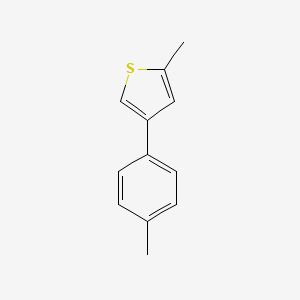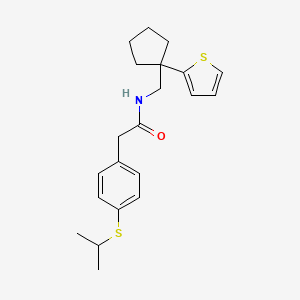
2-(4-(isopropylthio)phenyl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(isopropylthio)phenyl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acetamide is an organic compound with a complex structure that includes both aromatic and heterocyclic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(isopropylthio)phenyl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acetamide typically involves multiple steps:
Formation of the isopropylthio group: This can be achieved by reacting 4-bromothiophenol with isopropyl bromide in the presence of a base such as potassium carbonate.
Cyclopentylation: The thiophen-2-yl group is introduced through a cyclopentylation reaction, where thiophene is reacted with cyclopentyl bromide under acidic conditions.
Acetamide formation: The final step involves the reaction of the intermediate with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the isopropylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could make it useful in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study the interactions between small molecules and biological macromolecules.
Mécanisme D'action
The mechanism by which 2-(4-(isopropylthio)phenyl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-(4-methylthio)phenyl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acetamide
- **2-(4-ethylthio)phenyl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acetamide
Uniqueness
The presence of the isopropylthio group in 2-(4-(isopropylthio)phenyl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acetamide distinguishes it from similar compounds, potentially leading to different chemical reactivity and biological activity. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Propriétés
Numéro CAS |
1210360-91-0 |
|---|---|
Formule moléculaire |
C21H27NOS2 |
Poids moléculaire |
373.6 g/mol |
Nom IUPAC |
2-(4-propan-2-ylsulfanylphenyl)-N-[(1-thiophen-2-ylcyclopentyl)methyl]acetamide |
InChI |
InChI=1S/C21H27NOS2/c1-16(2)25-18-9-7-17(8-10-18)14-20(23)22-15-21(11-3-4-12-21)19-6-5-13-24-19/h5-10,13,16H,3-4,11-12,14-15H2,1-2H3,(H,22,23) |
Clé InChI |
HXVZGLMNNBFPRM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC2(CCCC2)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-fluoro-4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124935.png)
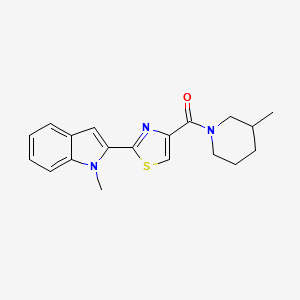
![5-(2-Methoxy-5-nitrophenyl)benzo[d][1,3]dioxole](/img/structure/B14124939.png)
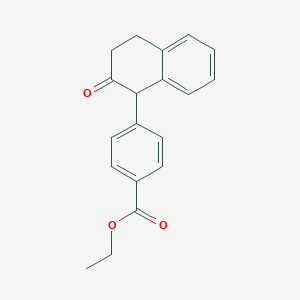
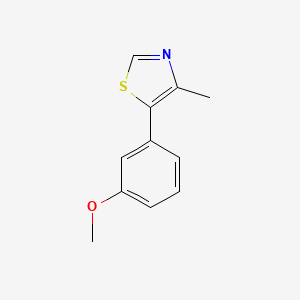
![[{2-[4-(4-Acetylphenyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B14124951.png)
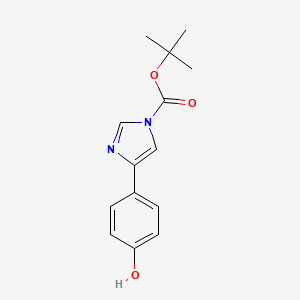
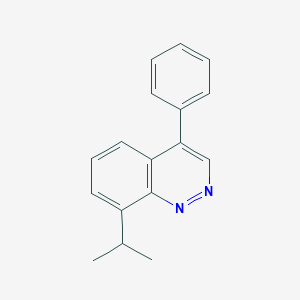
![3-(tert-Butyl)-4'-methoxy-[1,1'-biphenyl]-4-ol](/img/structure/B14124967.png)
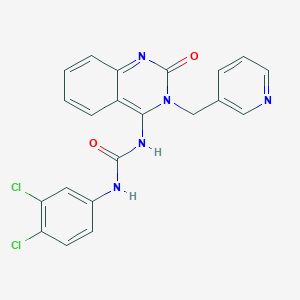
![2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-phenylacetamide](/img/structure/B14124985.png)
![Methyl 2-((2-fluorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14124987.png)
